molecular formula C5H8N4OS B12873802 4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide

4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide

Cat. No.: B12873802
M. Wt: 172.21 g/mol
InChI Key: QYDNQNYOAQHACZ-UHFFFAOYSA-N
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Description

4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a thiomethyl group. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(methylthio)carbonyl imidazole
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6 carboxylates

Uniqueness

4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science .

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C5H8N4OS/c1-11-5-2(6)3(4(7)10)8-9-5/h6H2,1H3,(H2,7,10)(H,8,9)

InChI Key

QYDNQNYOAQHACZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1N)C(=O)N

Origin of Product

United States

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